N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide
Brand Name: Vulcanchem
CAS No.: 476459-10-6
VCID: VC7050486
InChI: InChI=1S/C23H18ClN3O2S/c24-17-6-8-18(9-7-17)27-23(20-13-30-14-21(20)26-27)25-22(28)12-29-19-10-5-15-3-1-2-4-16(15)11-19/h1-11H,12-14H2,(H,25,28)
SMILES: C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC5=CC=CC=C5C=C4
Molecular Formula: C23H18ClN3O2S
Molecular Weight: 435.93

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide

CAS No.: 476459-10-6

Cat. No.: VC7050486

Molecular Formula: C23H18ClN3O2S

Molecular Weight: 435.93

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide - 476459-10-6

Specification

CAS No. 476459-10-6
Molecular Formula C23H18ClN3O2S
Molecular Weight 435.93
IUPAC Name N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Standard InChI InChI=1S/C23H18ClN3O2S/c24-17-6-8-18(9-7-17)27-23(20-13-30-14-21(20)26-27)25-22(28)12-29-19-10-5-15-3-1-2-4-16(15)11-19/h1-11H,12-14H2,(H,25,28)
Standard InChI Key KLXKQDDASXQMQY-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC5=CC=CC=C5C=C4

Introduction

N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that belongs to the class of heterocyclic derivatives. This compound contains a thieno[3,4-c]pyrazole core, which is often associated with biological activity and applications in medicinal chemistry. The structure also incorporates a chlorophenyl group and a naphthalenyloxyacetamide moiety, which contribute to its chemical reactivity and potential pharmacological properties.

Structural Features

The molecular structure of this compound can be broken down into the following components:

  • Thieno[3,4-c]pyrazole Core: A bicyclic system combining sulfur and nitrogen heteroatoms.

  • Chlorophenyl Substituent: A 4-chlorophenyl group attached to the pyrazole ring.

  • Naphthalenyloxyacetamide Group: A naphthalene ring linked via an ether bond to an acetamide functional group.

These features suggest that the compound may exhibit diverse chemical interactions due to its aromaticity, electron-withdrawing chlorine atom, and potential hydrogen-bonding sites.

Synthesis Pathways

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide typically involves:

  • Formation of the Thieno[3,4-c]pyrazole Core: This is achieved through cyclization reactions involving precursors such as pyrazole derivatives and thiophene-based reactants.

  • Functionalization with Chlorophenyl Group: Electrophilic substitution reactions introduce the chlorophenyl moiety.

  • Attachment of the Naphthalenyloxyacetamide Unit: This step involves nucleophilic substitution or condensation reactions to form the ether linkage with naphthalene and subsequent amidation.

Analytical Characterization

The compound's structure can be confirmed using advanced spectroscopic techniques:

  • FT-IR Spectroscopy: Identifies functional groups such as amides (C=O stretching) and ethers (C-O stretching).

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-Ray Crystallography: Determines three-dimensional molecular geometry.

Potential Applications

  • Pharmaceutical Development: As a lead compound for drug discovery targeting inflammation or cancer.

  • Chemical Probes: For studying biological pathways involving thieno[3,4-c]pyrazole derivatives.

  • Material Science: As a precursor for functionalized polymers or dyes.

Challenges in Research

Despite its promising structure:

  • The synthesis may involve multiple steps with moderate yields.

  • Limited data on toxicity or pharmacokinetics restricts its immediate application in drug development.

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